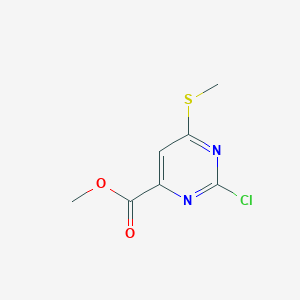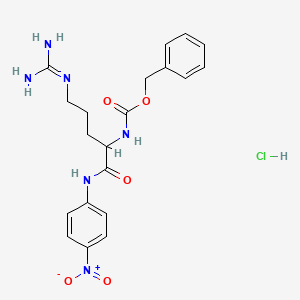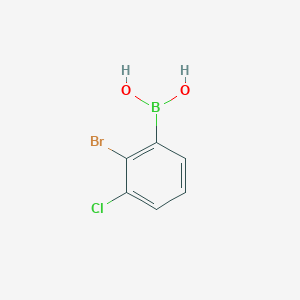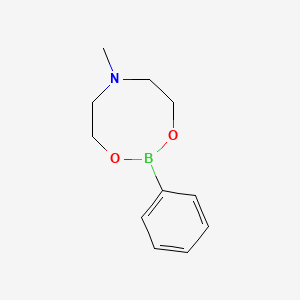![molecular formula C16H20F3NO7S B12511031 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester is a derivative of the amino acid L-Tyrosine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester typically involves the protection of the amino group of L-Tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a trifluoromethylsulfonyl group at the hydroxyl position. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes.
類似化合物との比較
Similar Compounds
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2,3-dimethoxy-O-methyl-
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N,O-dimethyl-, methyl ester
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies.
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGAKDJDOFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
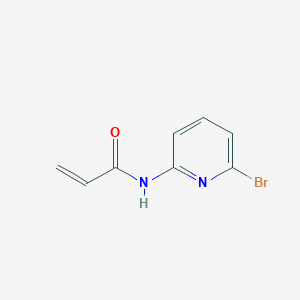
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510951.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)

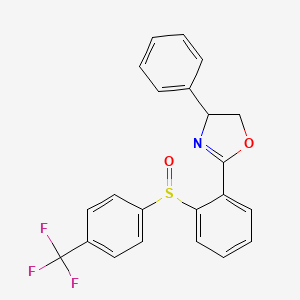
![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)
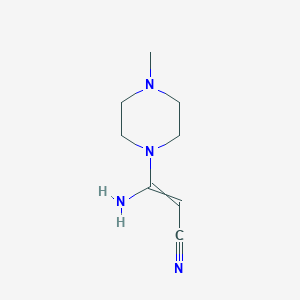
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)
